4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
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Overview
Description
4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. This compound is characterized by its complex structure, which includes a benzyl(methyl)amino group, a chlorophenyl group, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted hydrazine and a suitable diketone, the core structure can be formed via a condensation reaction.
Introduction of the Benzyl(methyl)amino Group: This step often involves the alkylation of the pyrazolo[1,5-a]pyrazine core with benzyl(methyl)amine under basic conditions.
Attachment of the Chlorophenyl Group: This can be accomplished through a nucleophilic aromatic substitution reaction, where a chlorophenyl halide reacts with the pyrazolo[1,5-a]pyrazine intermediate.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl(methyl)amino group, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the molecule, potentially converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl(methyl)amino group may yield N-oxides, while reduction of the carboxamide group could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, 4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide has been studied for its potential as an enzyme inhibitor. It may interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Studies often focus on its efficacy, toxicity, and mechanism of action.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds. Its chemical stability and reactivity make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl(methyl)amino group may facilitate binding to active sites, while the chlorophenyl group could enhance the compound’s affinity and specificity. The carboxamide group may participate in hydrogen bonding, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 4-[benzyl(methyl)amino]-N-(4-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
- 4-[benzyl(methyl)amino]-N-(4-bromophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
- 4-[benzyl(methyl)amino]-N-(4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
Uniqueness
Compared to similar compounds, 4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may confer distinct properties, such as enhanced binding affinity or selectivity for certain molecular targets.
Properties
IUPAC Name |
4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O/c1-15-13-28-20(21(24-15)27(2)14-16-6-4-3-5-7-16)12-19(26-28)22(29)25-18-10-8-17(23)9-11-18/h3-13H,14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLUDCZCFJEZSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)Cl)C(=N1)N(C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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